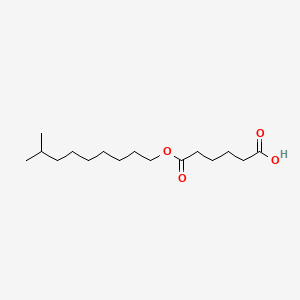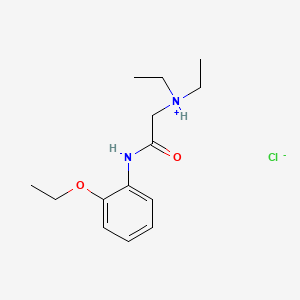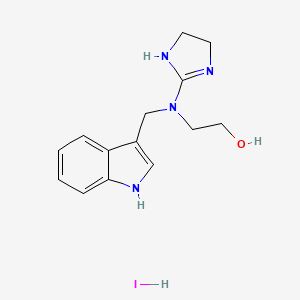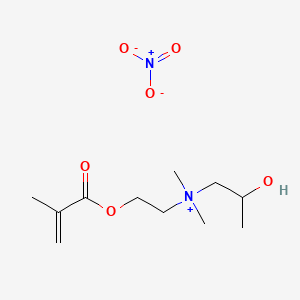
Isodecyl hydrogen adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodecyl hydrogen adipate is an organic compound with the molecular formula C16H30O4. It is an ester derived from adipic acid and isodecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isodecyl hydrogen adipate can be synthesized through the esterification of adipic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to ensure efficient production. The use of high-purity reactants and optimized reaction conditions, such as temperature and catalyst concentration, is crucial to achieve high yields and product purity.
Análisis De Reacciones Químicas
Types of Reactions
Isodecyl hydrogen adipate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to adipic acid and isodecyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Adipic acid and isodecyl alcohol.
Reduction: Isodecyl alcohol and adipic acid derivatives.
Hydrolysis: Adipic acid and isodecyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Isodecyl hydrogen adipate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: Employed in the formulation of biodegradable films and coatings, which are used in various biological applications.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the manufacture of lubricants, cosmetics, and personal care products due to its excellent emollient properties.
Mecanismo De Acción
The mechanism of action of isodecyl hydrogen adipate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can form micelles and emulsions, facilitating the delivery of active ingredients. Its emollient properties are attributed to its ability to form a semi-occlusive film on the skin, enhancing moisture retention and providing a smooth texture.
Comparación Con Compuestos Similares
Isodecyl hydrogen adipate can be compared with other similar compounds such as:
Diisodecyl adipate: Similar in structure but with two isodecyl groups, used as a plasticizer with higher molecular weight and different physical properties.
Dioctyl adipate: Another adipate ester used as a plasticizer, known for its low volatility and good compatibility with various polymers.
Bis(2-ethylhexyl) adipate: Commonly used in the production of flexible PVC, offering good low-temperature performance and resistance to extraction by oils.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical properties and ability to undergo various reactions make it valuable in scientific research and industrial applications
Propiedades
Número CAS |
85480-28-0 |
|---|---|
Fórmula molecular |
C16H30O4 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
6-(8-methylnonoxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C16H30O4/c1-14(2)10-6-4-3-5-9-13-20-16(19)12-8-7-11-15(17)18/h14H,3-13H2,1-2H3,(H,17,18) |
Clave InChI |
IXSNSMTVBCIFOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCOC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)

![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)

![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)





